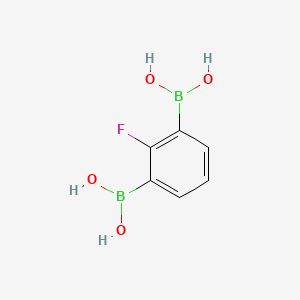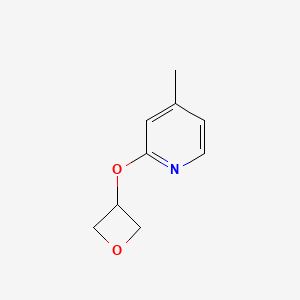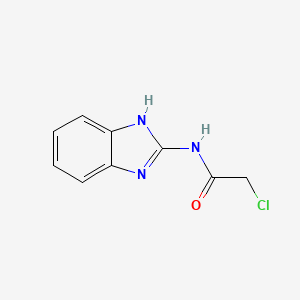
2-Fluorphenyl-1,3-diboronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluorophenyl-1,3-diboronic acid is a boronic acid derivative characterized by the presence of two boronic acid groups attached to a phenyl ring substituted with a fluorine atom. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.
Wissenschaftliche Forschungsanwendungen
2-Fluorophenyl-1,3-diboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
Target of Action
2-Fluorophenyl-1,3-diboronic acid is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis . The primary targets of this compound are alkyl boronic esters, specifically 1°, 2°, and 3° alkyl boronic esters .
Mode of Action
The compound interacts with its targets through a process known as catalytic protodeboronation . This process involves a radical approach, which allows for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The biochemical pathways affected by 2-Fluorophenyl-1,3-diboronic acid involve the conversion of the boron moiety into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .
Result of Action
The action of 2-Fluorophenyl-1,3-diboronic acid results in the formal anti-Markovnikov alkene hydromethylation of its targets . This process has been applied to methoxy protected (−)-Δ8-THC and cholesterol, and used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Action Environment
The action of 2-Fluorophenyl-1,3-diboronic acid can be influenced by environmental factors. For instance, the compound’s stability can be affected by exposure to air and moisture . Additionally, the compound’s susceptibility to hydrolysis can be considerably accelerated at physiological pH .
Biochemische Analyse
Biochemical Properties
2-Fluorophenyl-1,3-diboronic acid can participate in biochemical reactions involving enzymes and proteins. As a boronic acid derivative, it can bind with 1,2- or 1,3-diols in aqueous solution reversibly and covalently to form five or six cyclic esters . This property allows it to interact with various biomolecules, including carbohydrates such as glucose, ribose, and sialyl Lewis A/X .
Molecular Mechanism
The molecular mechanism of 2-Fluorophenyl-1,3-diboronic acid involves its ability to bind with biomolecules. For instance, it can undergo a process called protodeboronation, which involves a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation .
Temporal Effects in Laboratory Settings
The stability of 2-Fluorophenyl-1,3-diboronic acid in laboratory settings is an important factor to consider. Boronic acids and their esters are only marginally stable in water . Over time, they may undergo hydrolysis , which could affect their long-term effects on cellular function.
Metabolic Pathways
Boronic acids can be converted into a broad range of functional groups , suggesting that they could be involved in various metabolic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorophenyl-1,3-diboronic acid typically involves the borylation of 2-fluorophenyl derivatives. One common method is the palladium-catalyzed borylation of 2-fluorophenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of 2-Fluorophenyl-1,3-diboronic acid may follow similar synthetic routes but on a larger scale, with optimizations for cost-efficiency and yield. Continuous flow reactors and automated synthesis platforms are often employed to enhance the scalability and reproducibility of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluorophenyl-1,3-diboronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding phenols or quinones.
Reduction: Formation of boronic esters or alcohols.
Substitution: Nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include phenols, boronic esters, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Phenylboronic acid: Lacks the fluorine substitution, leading to different reactivity and applications.
2-Fluorophenylboronic acid: Contains only one boronic acid group, making it less versatile in certain synthetic applications.
1,3-Diboronic acids: Other derivatives with different substituents on the phenyl ring.
Uniqueness: 2-Fluorophenyl-1,3-diboronic acid is unique due to the presence of both fluorine and two boronic acid groups, which confer distinct reactivity and binding properties. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific interactions with biological targets.
Eigenschaften
IUPAC Name |
(3-borono-2-fluorophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7B2FO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,10-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVHMMKXCCYYTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)B(O)O)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7B2FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-benzyl-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2437038.png)




![3-(3-methoxyphenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2437048.png)

![N-[1-(Aminomethyl)cyclohexyl]-1-cyclohexylpyrazole-4-carboxamide;dihydrochloride](/img/structure/B2437050.png)
![(2Z)-7-(diethylamino)-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2437051.png)
![7-Methyl-5-azaspiro[3.4]octane hydrochloride](/img/structure/B2437056.png)
![3-(3-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2437057.png)
![3-[(6-Chloro-2-pyridinyl)oxy]benzenecarboxylic acid](/img/structure/B2437058.png)
methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2437059.png)

